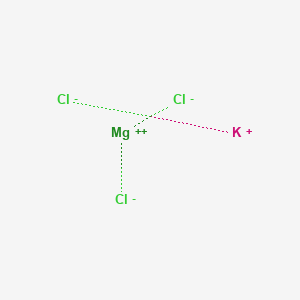
Cl.Cl2Mg.K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Cl.Cl2Mg.K” is a unique chemical entity that has garnered significant attention in scientific research due to its distinctive properties and potential applications. This compound is composed of chlorine, magnesium, and potassium, and its chemical structure suggests a complex interplay between these elements, leading to various interesting chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Cl.Cl2Mg.K” typically involves the reaction of magnesium chloride with potassium chloride in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{MgCl}_2 + \text{KCl} + \text{Cl}_2 \rightarrow \text{this compound} ]
The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the interaction between the reactants.
Pressure: Maintaining an appropriate pressure is crucial to ensure the proper formation of the compound.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The process is optimized to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
化学反应分析
Types of Reactions
“Cl.Cl2Mg.K” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation state chlorides or oxides.
Reduction: Lower oxidation state chlorides or elemental magnesium and potassium.
Substitution: Halogenated derivatives or functionalized compounds.
科学研究应用
“Cl.Cl2Mg.K” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which “Cl.Cl2Mg.K” exerts its effects involves the interaction of its constituent elements with molecular targets. The chlorine atoms can participate in halogen bonding, while magnesium and potassium ions can interact with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Magnesium Chloride (MgCl2): A common compound used in various industrial and biological applications.
Potassium Chloride (KCl): Widely used in medicine and industry.
Chlorine Gas (Cl2): An essential chemical in water treatment and industrial processes.
Uniqueness
“Cl.Cl2Mg.K” is unique due to its combination of elements, leading to distinct chemical behaviors and applications. Unlike its individual components, this compound exhibits a synergistic effect, making it valuable in specific research and industrial contexts.
属性
IUPAC Name |
magnesium;potassium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
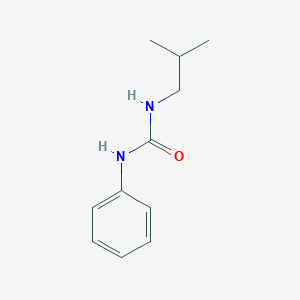

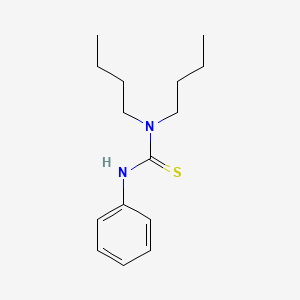
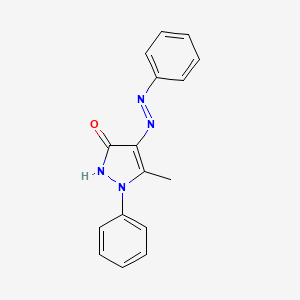
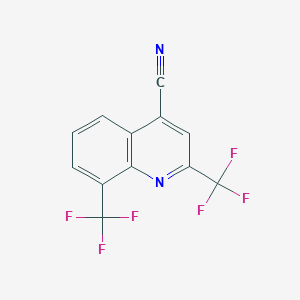
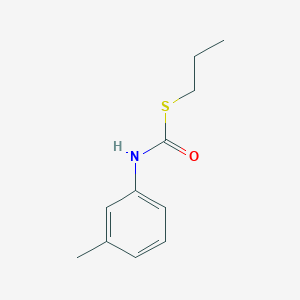
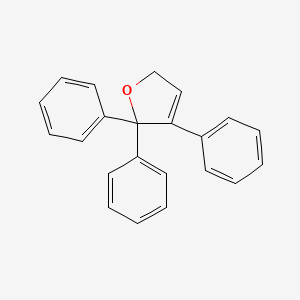
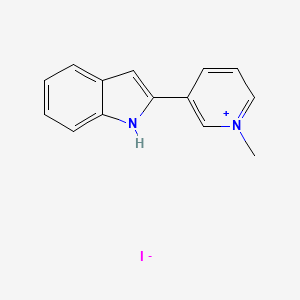
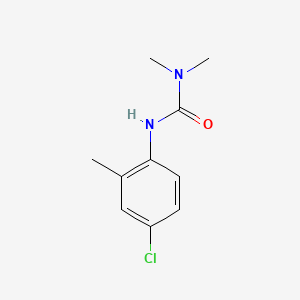
![2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335956.png)
![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)
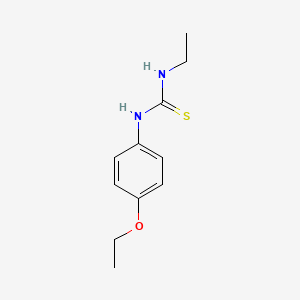
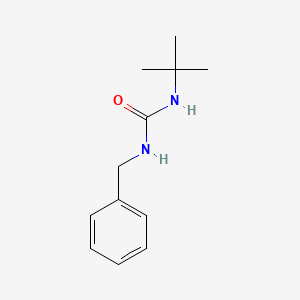
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)
